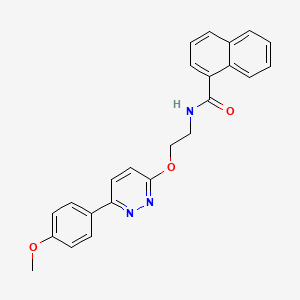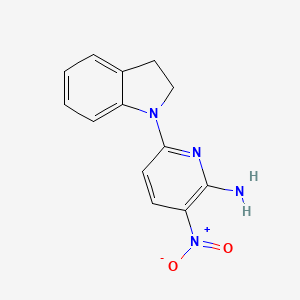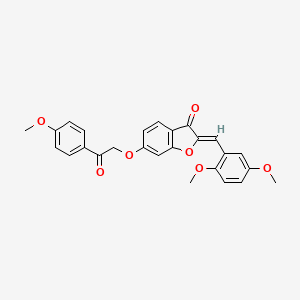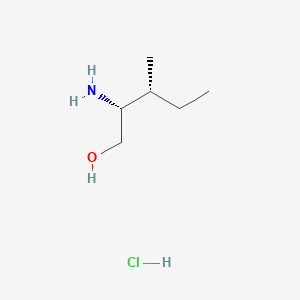
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. MPPA is a small molecule inhibitor that targets the protein PIM1, which is involved in the regulation of cell growth and survival.
Wirkmechanismus
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide inhibits the activity of PIM1 kinase by binding to its ATP-binding site. PIM1 kinase is involved in the regulation of cell growth and survival, and its overexpression has been linked to the development of cancer. By inhibiting PIM1 kinase, N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide can induce cell death in cancer cells and reduce tumor growth. The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has been studied in detail, and several studies have reported its effectiveness in inhibiting PIM1 kinase activity.
Biochemical and Physiological Effects
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has been shown to induce cell death in cancer cells by inhibiting PIM1 kinase activity. The compound has also been shown to reduce tumor growth in animal models of cancer. N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has been reported to have low toxicity in normal cells, indicating its potential as a therapeutic agent. The biochemical and physiological effects of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide have been studied in several scientific publications, and the compound has been shown to be effective in inhibiting PIM1 kinase activity in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has several advantages for lab experiments, including its potency as a PIM1 kinase inhibitor and its low toxicity in normal cells. The compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, the synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide can be challenging, and the compound is relatively expensive. The stability of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide in solution is also a limitation, and the compound may degrade over time. These limitations should be taken into consideration when designing experiments using N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide.
Zukünftige Richtungen
For research on N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its efficacy in combination with other cancer treatments. The identification of biomarkers that predict the response to N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide treatment is also an area of research interest. The potential applications of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide in other diseases, such as neurodegenerative disorders, are also worth exploring.
Synthesemethoden
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide involves a series of reactions starting from 2-bromoethylamine hydrobromide and 1-naphthoic acid. The reaction proceeds through a nucleophilic substitution, followed by a Suzuki-Miyaura coupling reaction, and finally, a pyridazine formation. The final product is obtained through a purification process using column chromatography. The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has been reported in several scientific publications, and the compound has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has been shown to be a potent inhibitor of PIM1 kinase, which is overexpressed in many types of cancer. Studies have shown that N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide can induce cell death in cancer cells and reduce tumor growth in animal models. N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. The potential applications of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide in cancer research have generated interest in the scientific community, and several studies are currently underway to investigate its therapeutic potential.
Eigenschaften
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-29-19-11-9-18(10-12-19)22-13-14-23(27-26-22)30-16-15-25-24(28)21-8-4-6-17-5-2-3-7-20(17)21/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVLNZCIDVTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)
![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/no-structure.png)

![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)
![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899106.png)

![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)